Product packaging for Clozapine N-beta-D-Glucuronide(Cat. No.:)

Clozapine N-beta-D-Glucuronide

Cat. No.: B13435367
M. Wt: 502.9 g/mol
InChI Key: SJZOZBLWKIWHFH-TWNSLQLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Clozapine N-beta-D-Glucuronide is a major glucuronide conjugate metabolite of the atypical antipsychotic drug clozapine . Glucuronidation is a critical Phase II metabolic pathway, accounting for a significant portion of clozapine's biotransformation and clearance . This metabolite is specifically formed via the enzymatic activity of uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes, with studies identifying UGT1A4 as a primary enzyme responsible for the N-glucuronidation of clozapine and its major active metabolite, N-desmethylclozapine . The formation of this specific glucuronide is a significant detoxification pathway, and inter-individual variability in its formation, influenced by genetic polymorphisms in UGT enzymes (such as the UGT1A4*3 allele), may contribute to differences in clozapine metabolism and tolerability among patients . This high-purity reference standard is essential for researchers investigating the pharmacokinetics and metabolism of clozapine . Its primary applications include use as a critical standard in quantitative bioanalysis via techniques like LC-MS/MS for therapeutic drug monitoring (TDM) studies . It also serves as a vital reagent in enzymology studies to characterize the activity and kinetics of UGT enzymes, particularly UGT1A4, and to assess the functional impact of genetic variants on glucuronidation efficiency . Furthermore, it is valuable in research exploring the relationship between clozapine metabolite profiles and clinical outcomes, including efficacy and adverse effect susceptibility . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H27ClN4O6 B13435367 Clozapine N-beta-D-Glucuronide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H27ClN4O6

Molecular Weight

502.9 g/mol

IUPAC Name

(2S,3S,6R)-6-[4-(3-chloro-11H-benzo[b][1,4]benzodiazepin-6-yl)-1-methylpiperazin-1-ium-1-yl]-3,4,5-trihydroxyoxane-2-carboxylate

InChI

InChI=1S/C24H27ClN4O6/c1-29(23-20(32)18(30)19(31)21(35-23)24(33)34)10-8-28(9-11-29)22-14-4-2-3-5-15(14)26-16-7-6-13(25)12-17(16)27-22/h2-7,12,18-21,23,30-32H,8-11H2,1H3,(H-,26,27,33,34)/t18?,19-,20?,21-,23+/m0/s1

InChI Key

SJZOZBLWKIWHFH-TWNSLQLBSA-N

Isomeric SMILES

C[N+]1(CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42)[C@H]5C(C([C@@H]([C@H](O5)C(=O)[O-])O)O)O

Canonical SMILES

C[N+]1(CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42)C5C(C(C(C(O5)C(=O)[O-])O)O)O

Origin of Product

United States

Enzymatic Mechanisms and Characterization of Clozapine N Beta D Glucuronide Formation

Role of Uridine (B1682114) Diphosphate-Glucuronosyltransferases (UGTs) in N-Glucuronidation

UGTs are a critical family of phase II drug-metabolizing enzymes primarily located in the endoplasmic reticulum of various tissues, with the liver being the major site of activity. wikipedia.orgresearchgate.netresearchgate.net They play a paramount role in the conjugation and subsequent detoxification of a wide array of endogenous and xenobiotic compounds. researchgate.net

Glucuronidation is a bi-substrate reaction that involves the transfer of a glucuronic acid moiety from a high-energy donor to a substrate molecule. researchgate.netjove.com This process, catalyzed by UGT enzymes, enhances the hydrophilicity of lipophilic compounds, making them more readily excretable from the body via urine or bile. wikipedia.orgresearchgate.net The reaction mechanism is a direct SN2-like nucleophilic substitution, where an electron-rich heteroatom (such as nitrogen, oxygen, or sulfur) on the substrate attacks the anomeric carbon of the glucuronic acid moiety. researchgate.netxenotech.com This results in the formation of a β-D-glucuronide conjugate and the release of Uridine Diphosphate (UDP). researchgate.net Specifically for clozapine (B1669256), this involves the formation of N-glucuronides, where the glucuronic acid is attached to a nitrogen atom in the clozapine molecule. jove.com

The universal co-substrate for all UGT isoforms is Uridine Diphosphate-Glucuronic Acid (UDPGA), an activated form of glucuronic acid. wikipedia.orgwikipedia.orgresearchgate.net Synthesized in the liver, UDPGA serves as the high-energy donor of the glucuronyl group that is transferred to the aglycone substrate during the conjugation reaction. wikipedia.orgresearchgate.netnih.gov The availability of UDPGA is essential for the glucuronidation process to occur. researchgate.net The reaction catalyzed by UGTs transfers the glucuronic acid component from UDPGA to the substrate, leading to the formation of the glucuronide conjugate and UDP. wikipedia.orgresearchgate.net

Identification and Characterization of Specific UGT Isoforms

Research has identified several UGT isoforms that are active in the glucuronidation of clozapine and its primary active metabolite, N-desmethylclozapine. The main enzymes implicated are UGT1A1, UGT1A3, and UGT1A4, with UGT1A4 playing a particularly versatile role. nih.govresearchgate.net These isoforms exhibit different efficiencies and produce distinct glucuronide metabolites.

UGT1A1 has been shown to catalyze the formation of the clozapine quaternary ammonium (B1175870) glucuronide (CLZ-N⁺-glucuronide). nih.govnih.gov Kinetic studies demonstrate that UGT1A1 has a high affinity and efficiency for this reaction. nih.gov Compared to UGT1A4, UGT1A1 exhibits a significantly lower Michaelis constant (Kₘ), indicating a stronger binding affinity for clozapine, and a 2.1-fold higher intrinsic clearance (Vₘₐₓ/Kₘ). nih.govnih.govresearchgate.net Genetic polymorphisms in the UGT1A1 gene, such as the UGT1A128 allele, can impact this metabolic pathway. nih.gov Individuals with the UGT1A128/*28 genotype show a significant 37% decrease in the formation of CLZ-N⁺-glucuronide compared to those with the wild-type genotype. nih.govnih.gov

Table 1: Kinetic Parameters for Clozapine N⁺-Glucuronide Formation by UGT1A1 and UGT1A4

UGT Isoform Kₘ (µM) Vₘₐₓ (pmol/min/mg) Vₘₐₓ/Kₘ (µL/min/mg)
UGT1A1 20 ± 2 22 ± 0.5 1.1 ± 0.1
UGT1A4 100 ± 10 50 ± 3 0.5 ± 0.04

Data sourced from Erickson-Ridout et al. (2012). nih.gov

UGT1A4 is a key and versatile enzyme in the metabolism of clozapine, catalyzing the formation of multiple glucuronide metabolites. nih.govdoi.org It is active in forming both the CLZ-N⁺-glucuronide and the tertiary clozapine 5-N-glucuronide. nih.govresearchgate.netnih.gov Crucially, UGT1A4 is the only isoform identified to exhibit significant activity against clozapine's major active metabolite, N-desmethylclozapine (dmCLZ), leading to the formation of dmCLZ-5-N-glucuronide. nih.govresearchgate.netnih.gov

The activity of UGT1A4 is substantially influenced by genetic polymorphisms, particularly the L48V variant (UGT1A43). nih.govdoi.org The UGT1A4 L48V variant demonstrates significantly higher efficiency compared to the wild-type enzyme. nih.gov For the formation of CLZ-5-N-glucuronide, CLZ-N⁺-glucuronide, and dmCLZ-5-N-glucuronide, the L48V variant shows 5.2-fold, 2.0-fold, and 3.4-fold higher intrinsic clearance (Vₘₐₓ/Kₘ), respectively. nih.govnih.gov This indicates that individuals carrying the UGT1A43 allele may metabolize clozapine and N-desmethylclozapine via glucuronidation more rapidly. genesight.com

Table 2: Kinetic Parameters of Wild-Type UGT1A4 vs. L48V Variant

Substrate Metabolite UGT1A4 Variant Kₘ (µM) Vₘₐₓ (pmol/min/mg) Vₘₐₓ/Kₘ (µL/min/mg)
Clozapine CLZ-5-N-glucuronide Wild-Type 130 ± 20 29 ± 2 0.2 ± 0.03
L48V 60 ± 10 70 ± 5 1.1 ± 0.2
Clozapine CLZ-N⁺-glucuronide Wild-Type 100 ± 10 50 ± 3 0.5 ± 0.04
L48V 50 ± 6 50 ± 2 1.0 ± 0.1
N-desmethylclozapine dmCLZ-5-N-glucuronide Wild-Type 280 ± 30 30 ± 2 0.1 ± 0.01
L48V 140 ± 20 50 ± 3 0.4 ± 0.05

Data sourced from Erickson-Ridout et al. (2012). nih.govnih.gov

UGT2B Family Contributions to Clozapine Glucuronidation

While much of the research on clozapine glucuronidation has centered on the UGT1A subfamily, evidence indicates that the UGT2B family also contributes to this metabolic pathway. In vitro screening of various UGT isoforms has demonstrated that UGT2B10 is capable of generating clozapine glucuronides. nih.gov

Further investigation into the role of the UGT2B family has been conducted through in vivo studies examining genetic polymorphisms. A specific haplotype, designated UGT2B:GA, was found to have a significant impact on the formation of clozapine glucuronide metabolites. researchgate.netoslomet.no Patients carrying the UGT2B:GA/GA diplotype showed a significant reduction in the exposure to Clozapine-N+-glucuronide. researchgate.net Specifically, heterozygous and homozygous carriers of the UGT2B:GA haplotype exhibited a 50% and 70% reduction in N+-glucuronide exposure, respectively, compared to non-carriers. researchgate.net These findings suggest that genetic variations within the UGT2B family can alter the rate of clozapine glucuronidation, potentially shifting metabolic pathways and influencing the generation of specific metabolites. oslomet.no

Kinetic Characterization of UGT-Mediated Clozapine N-beta-D-Glucuronide Formation

The efficiency and rate of this compound formation are defined by enzyme kinetics. Characterizing these parameters for the specific UGT isoforms involved provides a quantitative understanding of their metabolic capacity.

Recombinant systems, such as cell lines engineered to overexpress a single UGT enzyme, are crucial for determining the kinetic parameters for individual isoforms without confounding metabolic activities. nih.govnih.gov Studies using these systems have shown that both UGT1A1 and UGT1A4 catalyze the formation of Clozapine-N+-glucuronide. nih.govnih.gov However, their efficiencies differ significantly. UGT1A1 exhibits a 2.1-fold higher intrinsic clearance (Vmax/KM) for the formation of this metabolite compared to UGT1A4, which is primarily due to a significantly lower Michaelis constant (Km), indicating a higher affinity for the substrate. nih.govnih.gov

UGT1A4 is the only isoform for which the kinetics of Clozapine-5-N-glucuronide formation could be determined. nih.govnih.gov Genetic variants of UGT1A4 also show different kinetic profiles. The UGT1A4*3 (L48V) variant was found to have twice the metabolic efficiency (Vmax/KM) for clozapine as the wild-type enzyme. clinpgx.org More detailed analyses show the UGT1A4 (24Pro/48Val) variant exhibited a 5.2-fold and 2.0-fold higher Vmax/KM for the formation of Clozapine-5-N-glucuronide and Clozapine-N+-glucuronide, respectively, when compared to the wild-type UGT1A4 (24Pro/48Leu). nih.govnih.gov

Below is a table summarizing the kinetic parameters for clozapine glucuronidation by different UGT1A4 variants in an overexpressing cell homogenate system. nih.gov

MetaboliteKinetic ParameterUGT1A4 (Wild-Type)UGT1A4 (24Thr/48Leu)UGT1A4 (24Pro/48Val)
Clozapine-5-N-glucuronideVmax (pmol/min/μg)42 ± 333 ± 293 ± 9
Km (μM)173 ± 19167 ± 1973 ± 8
Vmax/KM (μL/min/μg)246 ± 31196 ± 141284 ± 77
Clozapine-N+-glucuronideVmax (pmol/min/μg)6.3 ± 0.63.6 ± 0.17.6 ± 0.1
Km (μM)768 ± 62459 ± 23481 ± 9
Vmax/KM (μL/min/μg)8.2 ± 0.87.8 ± 0.316 ± 0.2

Different UGT isoforms exhibit distinct substrate specificities toward clozapine and its primary active metabolite, N-desmethylclozapine. In vitro studies have identified several UGTs, including UGT1A1, UGT1A3, UGT1A4, and UGT2B10, that are active against the parent clozapine molecule. nih.gov

The specificity becomes more pronounced when considering its metabolites. UGT1A4 is the only isoform that demonstrates significant glucuronidation activity against N-desmethylclozapine. nih.govresearchgate.netresearchgate.net Furthermore, within clozapine metabolism, UGT1A4 is capable of forming both the Clozapine-5-N-glucuronide and the quaternary ammonium Clozapine-N+-glucuronide. nih.gov In contrast, UGT1A1 activity is primarily directed towards the formation of Clozapine-N+-glucuronide. nih.gov UGT1A4 also displays a 2.2-fold larger Km for the formation of the N-desmethylclozapine glucuronide compared to the formation of Clozapine-5-N-glucuronide, indicating a lower affinity for the metabolite. nih.gov

In Vitro Models for Studying this compound Formation

The study of clozapine glucuronidation relies on various in vitro models that replicate the metabolic environment of the human liver. These systems allow for the detailed investigation of enzymatic pathways and influencing factors.

HLM assays have been instrumental in correlating genetic polymorphisms with metabolic activity. For instance, studies using a panel of HLM samples from different donors have shown that genetic variants significantly alter glucuronidation rates. nih.govresearchgate.net HLM from individuals with the UGT1A1 (1/1) / UGT1A4 (3/3) genotype demonstrated a 2.2-fold and 1.8-fold increase in the formation of Clozapine-5-N-glucuronide and Clozapine-N+-glucuronide, respectively, compared to HLM with the wild-type UGT1A1 (1/1) / UGT1A4 (1/1) genotype. nih.govresearchgate.net Conversely, HLM from donors with the UGT1A1 (28/28) genotype showed a 37% decrease in the rate of Clozapine-N+-glucuronide formation. nih.govresearchgate.net These assays confirm the functional impact of UGT variants on clozapine metabolism in a complex, multi-enzyme system. nih.gov

To dissect the specific contribution of individual enzymes, researchers utilize cell line systems, such as Human Embryonic Kidney 293 (HEK293) cells, that are genetically engineered to overexpress a single UGT isoform. nih.govresearchgate.netresearchgate.net This approach eliminates the metabolic interference from other enzymes (like cytochrome P450s and other UGTs) present in HLMs. nih.gov

These UGT-overexpressing cell lines have been fundamental in identifying which specific UGTs are active against clozapine and its metabolites. nih.gov For example, by individually screening UGT isoforms in these cell lines, researchers confirmed that UGT1A1, UGT1A3, UGT1A4, and UGT2B10 metabolize clozapine, while only UGT1A4 acts on N-desmethylclozapine. nih.gov Furthermore, these recombinant systems are the primary model used for determining the enzyme kinetic parameters (Km, Vmax) for each isoform, as detailed in section 2.3.1. nih.gov

Genetic Factors Influencing UGT-Mediated Glucuronidation Rates

The process of glucuronidation, a key pathway in the metabolism of the atypical antipsychotic clozapine, is significantly influenced by genetic variations within the UDP-glucuronosyltransferase (UGT) superfamily of enzymes. These genetic polymorphisms can lead to considerable interindividual differences in the rate of formation of clozapine's glucuronide metabolites, including this compound. Research has particularly focused on variants within the UGT1A1, UGT1A4, and UGT2B genes, which have been shown to alter enzyme activity and consequently affect the metabolic profile of clozapine. researchgate.netoslomet.no

Impact of UGT1A1 Polymorphisms (e.g., UGT1A1*28 Allele) on this compound Formation

The UGT1A1 enzyme is involved in the formation of the Clozapine-N+-glucuronide. researchgate.netnih.govnih.gov A notable polymorphism in the UGT1A1 gene is the UGT1A128 allele, which is characterized by an additional TA repeat in the TATA box of the promoter region. nih.govresearchgate.net This variation is associated with reduced gene expression and, consequently, decreased enzymatic activity. researchgate.net

Studies utilizing human liver microsomes (HLM) have demonstrated the functional consequences of this polymorphism on clozapine metabolism. In HLM with the UGT1A1 (28/28) genotype, a significant 37% decrease in the formation of Clozapine-N+-glucuronide was observed compared to HLM with the wild-type UGT1A1 (1/1) genotype. nih.govnih.gov Regression analysis has confirmed that the UGT1A128 allele is a significant predictor of Clozapine-N+-glucuronide formation, with each 28 allele associated with a 16% decrease in the formation of this metabolite. nih.gov While a trend towards decreased formation of Clozapine-5-N-glucuronide was also noted in individuals with the UGT1A1 (28/*28) genotype, this difference did not reach statistical significance. nih.gov

These findings underscore the importance of the UGT1A128 allele in modulating the glucuronidation of clozapine, which may contribute to the variability in drug response and side effects observed among patients. researchgate.netnih.gov

Table 1: Effect of UGT1A1*28 Genotype on Clozapine-N+-glucuronide Formation in Human Liver Microsomes

UGT1A1 GenotypeChange in Clozapine-N+-glucuronide FormationStatistical Significance (p-value)
28/2837% decrease<0.05

Data sourced from studies on human liver microsomes. nih.govnih.gov

Influence of UGT1A4 Polymorphisms (e.g., UGT1A4*3 Allele, L48V Variant) on this compound Formation

The UGT1A4 enzyme plays a crucial role in the glucuronidation of clozapine, catalyzing the formation of both Clozapine-5-N-glucuronide and Clozapine-N+-glucuronide. researchgate.netnih.gov The UGT1A43 allele, which results in a leucine (B10760876) to valine substitution at codon 48 (L48V), has been identified as a significant factor influencing the rate of clozapine glucuronidation. clinpgx.orgdoi.org

In vitro studies have consistently shown that the UGT1A4 L48V variant exhibits increased enzymatic activity towards clozapine compared to the wild-type enzyme. nih.govclinpgx.org The UGT1A4 24Pro/48Val variant demonstrated a 5.2-fold and 2.0-fold higher efficiency (Vmax/KM) for the formation of Clozapine-5-N-glucuronide and Clozapine-N+-glucuronide, respectively. nih.govfiu.edu

This enhanced activity is reflected in studies with human liver microsomes. HLM homozygous for the UGT1A43 allele (3/3) showed a 2.2-fold and 1.8-fold increase in the formation of Clozapine-5-N-glucuronide and Clozapine-N+-glucuronide, respectively, when compared to wild-type (*1/1) HLM. nih.govnih.gov The UGT1A43 allele is a significant predictor for the formation of both of these glucuronide metabolites. researchgate.netnih.gov For each UGT1A43 allele, there is a respective 41% and 29% increase in the formation of Clozapine-5-N-glucuronide and Clozapine-N+-glucuronide. nih.gov An in vivo study also noted a non-significant trend towards a 100% increase in Clozapine-5N-glucuronide exposure in carriers of the UGT1A43 allele. researchgate.net

Table 2: Impact of UGT1A4*3 Genotype on Clozapine Glucuronide Formation in Human Liver Microsomes

GenotypeFold Increase in Clozapine-5-N-glucuronide FormationFold Increase in Clozapine-N+-glucuronide Formation
1/1 / 3/32.21.8

Comparison between UGT1A1 (1/1)/UGT1A4 (3/3) and UGT1A1 (1/1)/UGT1A4 (1/1) genotypes. nih.govnih.gov

Role of UGT2B Haplotypes (e.g., UGT2B:GA) in Glucuronidation Capacity

Recent research has implicated haplotypes within the UGT2B gene cluster in influencing clozapine glucuronidation. oslomet.no A specific haplotype, designated as UGT2B:GA, has been associated with a reduced capacity for clozapine glucuronidation in vivo. researchgate.net

An investigation involving clozapine-treated patients found that individuals homozygous for the UGT2B:GA haplotype (UGT2B:GA/GA) exhibited a significant 75% reduction in the exposure to 5N-glucuronide compared to those with the UGT2B:AT/AT genotype. researchgate.netclinpgx.org Furthermore, a significant reduction in N+-glucuronide exposure was observed in both heterozygous (-50%) and homozygous (-70%) carriers of the UGT2B:GA haplotype. researchgate.netclinpgx.org

Table 3: Effect of UGT2B:GA Haplotype on Clozapine Glucuronide Exposure in Patients

UGT2B HaplotypeChange in 5N-glucuronide ExposureChange in N+-glucuronide Exposure
GA/GA-75%-70%
GA/ATNot specified-50%

Compared to UGT2B:AT/AT carriers. researchgate.netclinpgx.org

Advanced Analytical Methodologies for Clozapine N Beta D Glucuronide Characterization and Quantification

Chromatographic Separation Techniques

Chromatographic separation is a foundational step in the analysis of Clozapine (B1669256) N-beta-D-Glucuronide, serving to isolate it from the parent drug, other metabolites, and endogenous components in complex biological samples like plasma, urine, and bile. mdpi.comresearchgate.net The choice of technique and parameters is critical to achieving the resolution, speed, and sensitivity required for reliable quantification.

UHPLC systems, which operate at higher pressures than conventional HPLC, are increasingly employed for the analysis of clozapine and its metabolites due to their ability to provide enhanced resolution, greater sensitivity, and faster analysis times. researchgate.net Studies have successfully utilized UHPLC to separate clozapine glucuronides. For instance, one method identified two distinct glucuronide peaks with retention times of 3.3 and 3.75 minutes. nih.gov The speed of UHPLC is a significant advantage, with some methods achieving chromatographic elution of clozapine and its primary metabolites in as little as 42 seconds, allowing for a total injection-to-injection time of 72 seconds. waters.com This high-throughput capability is invaluable for clinical research and large-scale pharmacokinetic studies. waters.com A simultaneous quantitative method for total and free concentrations of clozapine and its major metabolites has been developed using UHPLC-MS/MS, demonstrating the technique's versatility. nih.gov

HPLC remains a robust and widely used technique for the determination of clozapine and its metabolites. oup.comnih.gov Various HPLC methods have been developed, often coupled with UV or diode-array detection (DAD), for quantifying clozapine and its N-desmethyl and N-oxide metabolites in plasma and urine. mdpi.comnih.gov These methods typically involve reversed-phase chromatography. nih.govnih.gov The identification of Clozapine N-beta-D-Glucuronide has been confirmed in patient urine by demonstrating that the material isolated from the sample has the same HPLC retention time as an authentic reference standard. nih.gov Isocratic elution, where the mobile phase composition remains constant, is commonly used, though gradient elution has also been applied. oup.com

The selection of the stationary phase, or column chemistry, is pivotal for achieving effective separation. For the analysis of clozapine and its metabolites, reversed-phase columns are predominantly used.

C18 (Octadecylsilane): This is the most frequently reported stationary phase for clozapine analysis. oup.com Various C18 columns have been successfully implemented, including Hypersil ODS nih.gov, Waters XBridge™ Premier BEH™ C18 waters.com, and Waters ACQUITY UPLC BEH C18. nih.govresearchgate.net The BEH (Ethylene Bridged Hybrid) particle technology offers enhanced stability across a wide pH range.

Other Chemistries: While C18 is most common, other phases like C8 (Octylsilane) have also been used. oup.comnih.gov Specialty columns such as Synergi Polar-RP are employed to separate the polar metabolites effectively. nih.gov Hypersil columns, available in various chemistries including C18, Phenyl, and CN (Cyano), offer a range of selectivities. hplc.eu The phenyl phases can provide alternative selectivity for aromatic compounds like clozapine.

Separation is influenced by mobile phase composition, pH, and flow rate. Mobile phases typically consist of a mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265), phosphate (B84403) buffer). nih.govnih.gov The pH is often adjusted to control the ionization state of the analytes and improve peak shape. oup.comnih.gov

Table 1: Examples of Chromatographic Conditions for Clozapine Metabolite Analysis
TechniqueColumnMobile PhaseFlow RateReference
UHPLCWaters ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm)Methanol and water (both with 0.2% ammonium hydroxide)0.40 mL/min nih.govresearchgate.net
UHPLCWaters XBridge Premier BEH C18Step gradient with organic solventNot specified waters.com
HPLCC18 ODS Hypersil (250 mm x 4.6 mm, 5 µm)Acetonitrile-water (40:60, v/v) buffered to pH 6.5Not specified nih.gov
HPLCSynergi Polar RPGradient of 1 mM ammonium formate and methanolNot specified nih.gov
HPLCC18 (150 mm × 4.6 mm, 5 μm)Acetonitrile:Methanol:0.5% triethylamine (B128534) (40:10:50)Not specified thaiscience.info

Mass Spectrometric Identification and Quantification

Mass spectrometry (MS) is the preferred detection method for analyzing this compound due to its superior specificity and sensitivity compared to UV or electrochemical detectors. nih.gov It allows for the definitive identification of the metabolite and its precise quantification even at low concentrations.

Electrospray ionization (ESI) is a soft ionization technique that is ideal for analyzing polar, thermally labile molecules like glucuronide conjugates. nih.govchromatographyonline.com It allows for the generation of intact molecular ions from analytes in a liquid stream, making it highly compatible with HPLC and UHPLC. chromatographyonline.com

ESI-MS has been instrumental in identifying intact glucuronide and sulfate (B86663) conjugates of clozapine in biological samples. nih.gov By operating the ESI source in positive ion mode, researchers have successfully detected the quasi-molecular ions of these phase II metabolites. nih.gov The technique was used to confirm the identity of Clozapine N(+)-glucuronide in the urine of patients, matching the mass spectra from patient samples to that of a reference standard. nih.govcapes.gov.br The fragmentation pattern observed in ESI-MS can also be diagnostic; for instance, a characteristic loss of the glucuronic acid moiety (176 Daltons) from the parent ion is a key indicator of a glucuronide conjugate. nih.govnih.gov

Tandem mass spectrometry (MS/MS) significantly enhances the specificity of analysis. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. This process drastically reduces chemical noise and interferences from the sample matrix. nih.govnih.gov

For quantitative studies, the Multiple Reaction Monitoring (MRM) mode is the gold standard. nih.gov MRM involves monitoring one or more specific precursor-to-product ion transitions for each analyte. nih.govresearchgate.net This technique provides exceptional sensitivity and specificity, allowing for the accurate quantification of clozapine and its metabolites over a wide linear range. nih.govnih.gov For example, specific MRM transitions for clozapine (m/z 327 → 270) and its N-desmethyl metabolite (m/z 313 → 192) are well-established. nih.govresearchgate.net By establishing similar specific transitions for this compound, highly reliable and sensitive quantitative assays can be developed and validated. nih.govnih.gov

Table 2: Mass Spectrometric Parameters for Clozapine and Metabolite Analysis
AnalyteIonization ModePrecursor Ion (m/z)Product Ion(s) (m/z)MethodReference
ClozapinePositive ESI327270MRM nih.gov
ClozapinePositive ESI327270 (Quantification), 192 (Confirmation)MRM nih.gov
Norclozapine (N-desmethylclozapine)Positive ESI313192MRM nih.gov
Norclozapine (N-desmethylclozapine)Positive ESI313192 (Quantification), 270 (Confirmation)MRM nih.gov
Clozapine N-oxidePositive ESI343256MRM nih.gov
Clozapine Glucuronide ConjugatePositive ESI503 (M+H)+327 (loss of 176 Da)Full Scan / MS/MS nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal identification of metabolites by providing highly accurate mass measurements. longdom.org Unlike standard mass spectrometry, HRMS instruments can differentiate between ions with very similar mass-to-charge (m/z) ratios, achieving resolutions that allow for mass determination with accuracy often better than 1 part per million (ppm). longdom.org This level of precision is crucial for determining the exact molecular formula of an unknown compound. longdom.orgresearchgate.net

In the analysis of clozapine metabolites, HRMS coupled with techniques like electrospray ionization (ESI) is used to determine the mass of the intact glucuronide conjugate. Studies using mass spectrometry have identified the protonated molecule [M+H]+ of clozapine glucuronide at an m/z of 503. nih.gov This accurate mass measurement provides strong evidence for the presence of a clozapine molecule (C₁₈H₁₉ClN₄, molecular weight ≈ 326.8 g/mol ) conjugated with a glucuronic acid moiety (C₆H₈O₆, molecular weight ≈ 176.1 g/mol ). Advanced mass analyzers such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) enable this high degree of accuracy, solidifying the compound's identification based on its elemental composition. longdom.orgresearchgate.net

Table 1: HRMS Data for Clozapine Glucuronide
CompoundIon TypeObserved m/zReference
This compound[M+H]⁺503 nih.gov

Confirmation by Mass Fragmentation Patterns

Following accurate mass determination, tandem mass spectrometry (MS/MS) is employed to confirm the structure of this compound through characteristic fragmentation patterns. In this technique, the parent ion (precursor ion) is selected and subjected to collision-induced dissociation, generating a series of product ions. The resulting fragmentation pattern serves as a structural fingerprint for the molecule.

A highly diagnostic fragmentation for glucuronide conjugates is the neutral loss of the glucuronic acid moiety, corresponding to a mass difference of 176 Da. nih.govnih.gov For the clozapine glucuronide parent ion at m/z 503, a prominent product ion is observed at m/z 327, which corresponds to the protonated clozapine molecule. nih.gov

Further fragmentation provides information about the site of glucuronidation. For instance, the isomer CLZ-5-N-glucuronide shows a fragment ion at m/z 447, representing a loss of the CH2=CH-NH-CH3 group from the methyl piperazine (B1678402) moiety while the glucuronic acid is still attached. nih.gov In contrast, the CLZ-N⁺-glucuronide isomer does not produce this m/z 447 peak, allowing for the differentiation of isomers based on their unique fragmentation pathways. nih.gov These distinct patterns, confirmed by comparison with reference standards, provide definitive structural evidence. nih.govcapes.gov.br

Table 2: Key Mass Fragmentation Data for Clozapine Glucuronide Isomers
Precursor Ion (m/z)Product Ion (m/z)Mass Loss (Da)Inferred Structure/LossIsomer SpecificityReference
503327176Loss of glucuronic acid moietyCommon to glucuronides nih.gov
50344756Loss of CH₂=CH-NH-CH₃ groupCharacteristic of CLZ-5-N-glucuronide nih.gov
503296207Loss of CH₃NH₂ and glucuronic acidCharacteristic of CLZ-N⁺-glucuronide nih.gov

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectrometry for Structural Confirmation of Isolated Glucuronides

While mass spectrometry provides essential information on mass and fragmentation, Nuclear Magnetic Resonance (NMR) spectrometry offers the definitive confirmation of a molecule's complete chemical structure. For complex molecules like drug glucuronides, ¹H NMR is particularly powerful for verifying the site of conjugation and the stereochemistry of the glycosidic bond. researchgate.netresearchgate.net

To perform NMR analysis, the metabolite must first be isolated in sufficient quantity and purity from the biological matrix, often from patient urine or microsomal incubations. researchgate.net The structure of the tertiary 5-N-glucuronide of clozapine has been successfully confirmed using ¹H NMR spectrometry. researchgate.net NMR analysis can distinguish between different positional isomers, which may be challenging to resolve by mass spectrometry alone. nih.gov Furthermore, the chemical shifts and spin-spin coupling patterns of the protons on the glucuronic acid moiety can confirm the β-configuration of the anomeric center, a characteristic feature of biogenic glucuronides. researchgate.net

UV Detection in Chromatographic Systems

In High-Performance Liquid Chromatography (HPLC) systems, Ultraviolet (UV) detection is a common and robust method for the quantification of clozapine and its metabolites. nih.govnih.gov The choice of wavelength is critical for achieving optimal sensitivity and selectivity.

Different studies have utilized a range of wavelengths for the detection of clozapine and its related compounds, reflecting variations in the mobile phase composition and the specific analytical goals. Wavelengths commonly reported include 250 nm, 254 nm, and 260 nm. nih.govnih.govijrpr.comthaiscience.info One optimization study that tested wavelengths from 220 nm to 280 nm concluded that 220 nm provided the best response for clozapine and its primary metabolites, norclozapine and clozapine N-oxide. researchgate.net The ability to detect clozapine glucuronides using UPLC-UV has also been demonstrated, making it a viable technique for quantification when coupled with appropriate chromatographic separation. nih.gov

Table 3: UV Detection Wavelengths Used in the Analysis of Clozapine and its Metabolites
Wavelength (nm)Analyte(s)Reference
220Clozapine, Norclozapine, Clozapine N-oxide researchgate.net
250Clozapine thaiscience.info
254Clozapine, Norclozapine nih.govnih.gov
260Clozapine ijrpr.com
Multiple (215, 226, 242, 299)Clozapine and other drugs nih.gov

Sample Preparation Strategies for Biological Matrices

Liquid-Liquid Extraction (LLE) Procedures

Effective sample preparation is essential to remove interferences from complex biological matrices like plasma and urine before instrumental analysis. Liquid-Liquid Extraction (LLE) is a widely used technique based on the principle of partitioning analytes between an aqueous sample and a water-immiscible organic solvent. mdpi.com

For clozapine and its metabolites, various LLE protocols have been developed. A common approach involves alkalinizing the sample to ensure the analytes are in their non-ionized form, thereby increasing their solubility in the organic solvent. nih.gov The choice of solvent is critical for achieving high recovery rates. Solvents such as ethyl acetate, methyl tert-butyl ether (MTBE), and diethyl ether have been successfully used to extract clozapine and its metabolites from biological fluids. nih.govthaiscience.infonih.gov The procedure is valued for its simplicity and efficiency in removing matrix components that could interfere with subsequent analysis. mdpi.com

Table 4: Solvents Used in Liquid-Liquid Extraction (LLE) for Clozapine and Metabolites
Organic SolventBiological MatrixReference
Ethyl acetateSerum, Urine nih.gov
Methyl tert-butyl ether (MTBE)Human plasma, Rat plasma nih.gov
Diethyl etherHuman plasma thaiscience.info

Protein Precipitation Techniques

Protein precipitation is a common and straightforward technique for sample preparation in the analysis of drugs and their metabolites in biological fluids like plasma. This method involves adding a precipitating agent, typically an organic solvent such as acetonitrile, to the plasma sample. The solvent disrupts the forces that keep proteins soluble, causing them to precipitate out of the solution.

In the context of analyzing clozapine and its metabolites, protein precipitation serves to remove high-molecular-weight proteins that can interfere with chromatographic analysis and damage analytical columns. Following the addition of the precipitating agent, the sample is centrifuged to pellet the precipitated proteins. The resulting supernatant, which contains the analytes of interest, including this compound, can then be directly injected into the analytical system or subjected to further cleanup steps. This technique is favored for its simplicity, speed, and suitability for high-throughput analysis.

Enzymatic Hydrolysis using β-Glucuronidase for Confirmation

The confirmation of this compound often involves enzymatic hydrolysis using β-glucuronidase. nih.gov This enzyme specifically cleaves the glucuronic acid moiety from the parent drug, in this case, clozapine. covachem.comsigmaaldrich.com The process of glucuronidation is a major pathway in drug metabolism, rendering compounds more water-soluble for excretion. covachem.com

To confirm the presence of the glucuronide conjugate, a sample suspected of containing this compound is incubated with β-glucuronidase under optimized conditions of temperature and pH. nih.govsigmaaldrich.com Following incubation, the sample is analyzed, typically by chromatography. A significant increase in the concentration of the parent clozapine, corresponding to a decrease in the glucuronide peak, confirms the initial presence of the conjugate. nih.gov Different sources of β-glucuronidase, such as from Escherichia coli, bovine liver, or mollusks like Helix pomatia, may exhibit varying efficiencies in hydrolyzing different glucuronide conjugates. sigmaaldrich.commdpi.comresearchgate.net Recombinant enzymes have also demonstrated high efficiency, often allowing for faster hydrolysis at lower temperatures. mdpi.com

Validation Parameters for Analytical Methods

The validation of analytical methods is essential to ensure the reliability and accuracy of the data generated. For the quantification of this compound, several key parameters are assessed according to established guidelines.

Linearity and Calibration Range Establishment

Linearity demonstrates the direct proportionality between the concentration of the analyte and the analytical signal. To establish linearity, a series of calibration standards with known concentrations of this compound are prepared and analyzed. The resulting data are plotted to generate a calibration curve.

The calibration range is the range of concentrations over which the method is shown to be linear, accurate, and precise. For methods analyzing clozapine, linearity has been demonstrated over various concentration ranges, such as 25-800 ng/mL, with a high correlation coefficient (r²) often exceeding 0.99, indicating a strong linear relationship. nih.govresearchgate.net

Table 1: Examples of Established Linearity and Calibration Ranges for Clozapine Analysis

Concentration RangeCorrelation Coefficient (r²)Reference
5.65-1693.51 ng/g0.9988 nih.gov
30-90 µg/mL0.9998 sphinxsai.com
5-30 µg/mLNot specified iosrphr.org
25-800 ng/mLNot specified nih.govresearchgate.net
2-12 µg/mL0.9998 ijrpr.com

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the analytical method, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. These parameters are crucial for determining the sensitivity of the method.

For clozapine analysis, reported LOD and LOQ values vary depending on the analytical technique and instrumentation used. For instance, one high-performance liquid chromatography (HPLC) method reported an LOD of 2.7 µg/mL and an LOQ of 8.4 µg/mL. researchgate.net Another study utilizing a more sensitive isotope dilution liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS) method established an LOD of 0.91 ng/g and an LOQ of 2.73 ng/g. nih.gov

Table 2: Reported LOD and LOQ Values for Clozapine Analysis

LODLOQReference
2.7 µg/mL8.4 µg/mL researchgate.net
0.91 ng/g2.73 ng/g nih.gov
0.508 µg/mLNot specified iosrphr.org
10 ng/mL25 ng/mL researchgate.net
0.02 µg/mL0.06 µg/mL ijrpr.com

Precision, Accuracy, and Reproducibility Assessments

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Accuracy is the closeness of the mean of a set of results to the true value. Reproducibility assesses the precision between laboratories.

For clozapine analytical methods, precision is evaluated through intra-day (within a day) and inter-day (between days) studies. Acceptable precision is typically indicated by an RSD of less than 2%. sphinxsai.com Accuracy is often reported as the percentage of the nominal concentration. For example, studies have shown accuracy for clozapine analysis to be within the range of 96.3-103.9%. researchgate.net

Table 3: Precision and Accuracy Data for Clozapine Analytical Methods

ParameterValueReference
Intra-day Precision (%RSD)< 2% sphinxsai.com
Inter-day Precision (%RSD)< 2% sphinxsai.com
Accuracy96.3-103.9% researchgate.net
Intra-day Precision (%CV)< 9% researchgate.net
Inter-day Precision (%CV)< 10% researchgate.net

Recovery Efficiency from Complex Matrices

Recovery is a measure of the efficiency of an analytical method in extracting the analyte from the sample matrix. It is determined by comparing the analytical response of an analyte in a pre-extracted sample with the response of a sample to which the analyte is added post-extraction.

High and consistent recovery is essential for accurate quantification, especially from complex biological matrices like plasma or urine. For clozapine, recovery efficiencies have been reported to be high, with values ranging from 87.6% to 99.7%. researchgate.net Another study reported an average recovery of 98.60%. researchgate.net These high recovery rates indicate that the extraction methods effectively isolate the analyte from interfering components in the matrix.

Table 4: Reported Recovery Efficiencies for Clozapine

Recovery RangeReference
97.80-99.28% nih.gov
98.10-103.65% sphinxsai.com
87.6-99.7% researchgate.net
98.60% researchgate.net

Compound Names

Pharmacokinetic Insights from Preclinical and in Vitro Studies of Clozapine N Beta D Glucuronide

In Vitro Metabolic Stability and Clearance Pathways

In vitro studies utilizing human liver microsomes (HLM) and cell lines overexpressing specific enzymes have been instrumental in elucidating the metabolic pathways of clozapine (B1669256), with a significant focus on glucuronidation.

Glucuronidation represents a crucial pathway in the metabolism of clozapine. nih.govnih.govresearchgate.net This process is primarily catalyzed by uridine (B1682114) diphosphate-glucuronosyltransferase (UGT) enzymes, particularly UGT1A1 and UGT1A4, which are active against clozapine. nih.govnih.gov In vitro experiments using HLM have demonstrated the formation of two primary glucuronide metabolites: a quaternary ammonium (B1175870) glucuronide (Clozapine-N⁺-glucuronide) and a tertiary 5-N-glucuronide. researchgate.netnih.gov

Kinetic analyses have revealed differences in the efficiency of these enzymes. UGT1A1 exhibits a 2.1-fold higher intrinsic clearance (Vmax/KM) for the formation of Clozapine-N⁺-glucuronide compared to UGT1A4. nih.govnih.gov Conversely, UGT1A4 is the key enzyme for which Clozapine-5-N-glucuronide kinetics could be determined. nih.govnih.gov Studies on HLM from a large cohort of donors showed that the average ratio of Clozapine-5-N-glucuronide to Clozapine-N⁺-glucuronide was approximately 9.9, indicating that the formation of the tertiary N-glucuronide is the predominant pathway in these systems. nih.gov

Genetic polymorphisms in UGT enzymes significantly impact glucuronidation rates. For instance, HLM with the UGT1A1 (*28/28) genotype showed a 37% decrease in the formation rate of Clozapine-N⁺-glucuronide. nih.govnih.gov In contrast, HLM homozygous for the UGT1A43 allele demonstrated a 2.2-fold increase in Clozapine-5-N-glucuronide formation and a 1.8-fold increase in Clozapine-N⁺-glucuronide formation compared to wild-type HLM. nih.govnih.gov

Table 1: In Vitro Glucuronidation of Clozapine by UGT Enzymes


Enzyme/GenotypeMetabolite FormedKey FindingReference
UGT1A1Clozapine-N⁺-glucuronideExhibits a 2.1-fold higher Vmax/KM for formation compared to UGT1A4.[1, 2]
UGT1A4Clozapine-5-N-glucuronide, Clozapine-N⁺-glucuronidePrimary enzyme for which Clozapine-5-N-glucuronide kinetics could be determined.[1, 2]
HLM with UGT1A1 (*28/*28) GenotypeClozapine-N⁺-glucuronide37% decrease in the rate of formation.[1, 2]
HLM with UGT1A4 (*3/*3) GenotypeClozapine-5-N-glucuronide2.2-fold increase in the rate of formation.[1, 2]
HLM with UGT1A4 (*3/*3) GenotypeClozapine-N⁺-glucuronide1.8-fold increase in the rate of formation.[1, 2]

Disposition and Excretion Mechanisms of Glucuronides in Preclinical Models

The disposition and excretion of clozapine glucuronides have been primarily characterized through the analysis of patient samples, which provides a basis for understanding potential mechanisms in preclinical models.

The potential for biliary excretion of clozapine glucuronides is suggested by human metabolic data, which indicates that clozapine and its glucuronide conjugates can comprise a significant portion (33-38%) of metabolites recovered in both urine and bile. nih.gov Biliary excretion is a common pathway for the elimination of glucuronide conjugates, particularly for those with higher molecular weights. This mechanism involves transport of the conjugates from hepatocytes into the bile, followed by excretion into the intestine. Once in the intestine, glucuronides can be excreted in the feces or undergo deconjugation by bacterial β-glucuronidases, which can lead to the reabsorption of the parent drug (clozapine). This process, known as enterohepatic recirculation, could potentially prolong the half-life and exposure to clozapine. While direct evidence from animal models specifically detailing the biliary excretion and enterohepatic recirculation of Clozapine N-beta-D-Glucuronide is limited in the provided sources, the presence of glucuronides in human bile strongly suggests that this is a relevant clearance pathway that would likely be operational in preclinical animal models as well.

Stability and Interconversion of this compound

The stability of clozapine glucuronides varies depending on their specific chemical structure and the environmental conditions. Studies have shown a notable difference in stability between the tertiary and quaternary N-glucuronides.

The tertiary clozapine 5-N-glucuronide has been found to be resistant to enzymatic hydrolysis by β-glucuronidase. researchgate.netnih.gov However, this conjugate is labile under acidic conditions. researchgate.netnih.gov This characteristic resistance to enzymatic cleavage but susceptibility to acid-catalyzed cleavage is a key feature of its chemical behavior.

In contrast, the quaternary ammonium glucuronide of clozapine (Clozapine N⁺-glucuronide) is susceptible to enzymatic hydrolysis. researchgate.net In vitro experiments have demonstrated that this metabolite can be cleaved by β-glucuronidase from various sources, including bovine liver, mollusks, and bacteria (Escherichia coli). researchgate.net

The reversible metabolism between clozapine and clozapine N-oxide has been documented in schizophrenic patients, indicating that interconversion between a parent drug and its metabolite can occur. nih.gov However, the reviewed literature does not provide direct evidence of the in vivo interconversion of this compound back to the parent clozapine. The stability profile suggests that while the quaternary glucuronide could potentially be cleaved enzymatically, the more abundant tertiary 5-N-glucuronide is largely stable to enzymatic action, making significant in vivo reversion to clozapine via this pathway less likely, though it may degrade in the acidic environment of the stomach if subject to enterohepatic recirculation. researchgate.netnih.gov

Table 2: Stability of Clozapine N-Glucuronide Metabolites


MetaboliteStability to Enzymatic Hydrolysis (β-glucuronidase)Stability in Acidic ConditionsReference
Tertiary Clozapine 5-N-glucuronideResistantLabile[4, 6]
Quaternary Clozapine-N⁺-glucuronideSusceptibleResistant researchgate.net

Table of Mentioned Compounds

Stability Under Physiologically Relevant Conditions (e.g., pH sensitivity, enzymatic hydrolysis)

The stability of this compound has been evaluated under various pH conditions and in the presence of hydrolytic enzymes. These studies reveal a compound that is relatively stable within the typical physiological pH range but is susceptible to enzymatic cleavage.

pH Sensitivity: Studies on the non-enzymatic stability of this compound have shown it to be stable in buffers across a pH range of 4 to 10 for up to three months. researchgate.net However, at more extreme acidic or alkaline pH values (pH 1-3 and pH 11), slow degradation has been observed. researchgate.net In contrast, the isomeric metabolite, Clozapine-5-N-glucuronide, has been noted to be particularly labile under acidic conditions. nih.gov

Enzymatic Hydrolysis: The susceptibility of this compound to enzymatic hydrolysis is a key characteristic. In vitro experiments have demonstrated that this metabolite is readily hydrolyzed by β-glucuronidase enzymes from various sources. researchgate.net This contrasts sharply with Clozapine-5-N-glucuronide, which is resistant to enzymatic hydrolysis. nih.gov

Initial enzymatic studies treated the metabolite with β-glucuronidase from three different origins—bovine liver, mollusks (Helix pomatia), and bacteria (Escherichia coli)—in buffers at pH 5.0 and 7.4. researchgate.net this compound was found to be susceptible to hydrolysis by the enzyme from all three sources. researchgate.net Further investigation into the optimal pH for hydrolysis by the E. coli-derived enzyme found it to be in the range of 6.5 to 7.4. researchgate.net

Table 1: Stability Profile of Clozapine Glucuronide Metabolites
MetabolitepH StabilitySensitivity to β-glucuronidase
This compound (N+-glucuronide)Stable over pH 4-10; slow degradation at extreme pH. researchgate.netSusceptible to hydrolysis by enzymes from bovine liver, Helix pomatia, and E. coli. researchgate.netnih.gov
Clozapine-5-N-glucuronideLabile under acidic conditions. nih.govnih.govResistant to enzymatic hydrolysis. nih.govnih.gov

Potential for Deconjugation and Regeneration of Parent Compound

The enzymatic hydrolysis of this compound represents a direct pathway for its deconjugation and the subsequent regeneration of the parent compound, clozapine. This process is mediated by β-glucuronidase enzymes, which cleave the glucuronic acid moiety from the metabolite. covachem.comsigmaaldrich.com

The susceptibility of the N+-glucuronide bond to enzymatic cleavage means that wherever active β-glucuronidase is present, there is a potential for this metabolite to act as a reservoir for clozapine, releasing the active drug back into the system. researchgate.net The efficiency of this deconjugation can be influenced by the source of the β-glucuronidase and the local pH, with optimal conditions for the E. coli enzyme being near neutral pH (6.5-7.4). researchgate.net This potential for regeneration of the parent compound is a significant pharmacokinetic consideration, as it could prolong the exposure to active clozapine in tissues with high β-glucuronidase activity.

Table 2: Enzymatic Hydrolysis of this compound
Enzyme SourceBuffer pH TestedOutcome
Bovine Liver β-glucuronidase5.0 and 7.4Hydrolysis Observed. researchgate.net
Helix pomatia β-glucuronidase5.0 and 7.4Hydrolysis Observed. researchgate.net
E. coli β-glucuronidase5.0 and 7.4 (Optimum: 6.5-7.4)Hydrolysis Observed. researchgate.net

Biological and Toxicological Relevance of Clozapine N Beta D Glucuronide in Preclinical Contexts

Relative Biological Activity and Pharmacological Inactivity of Conjugates

Clozapine (B1669256) undergoes extensive metabolism, resulting in various derivatives, including hydroxylated and N-oxide forms, which have been shown to be pharmacologically inactive. drugbank.com The primary active metabolite of clozapine is N-desmethylclozapine (norclozapine), though its activity is considered limited. drugbank.com The process of glucuronidation, a key Phase II metabolic reaction, is generally considered a detoxification pathway, converting active or toxic compounds into more water-soluble and readily excretable substances. This suggests that glucuronide conjugates of clozapine, such as Clozapine N-beta-D-Glucuronide, are pharmacologically inactive. nih.gov

The conversion of clozapine to its glucuronide metabolites is facilitated by uridine (B1682114) 5'-diphospho-glucuronosyltransferases (UGTs). nih.govresearchgate.net This biotransformation is crucial for the clearance of clozapine and its metabolites. nih.gov The formation of these conjugates effectively terminates the pharmacological activity of the parent compound and its active metabolite, preventing their accumulation and potential toxicity. nih.govresearchgate.net Studies have indicated that a reduced capacity for 5N-glucuronidation may be linked to lower tolerability of clozapine, suggesting that this metabolic pathway is important for detoxification. nih.gov

Implications for Drug Metabolism and Disposition Studies

Metabolite Profiling and Identification Strategies

The identification and profiling of clozapine metabolites, including this compound, are crucial in preclinical drug metabolism studies. Various analytical techniques are employed for the separation and characterization of these metabolites from biological matrices.

High-performance liquid chromatography (HPLC) is a fundamental technique used for the separation of clozapine and its metabolites. nih.govresearchgate.net For definitive identification, HPLC is often coupled with mass spectrometry (MS), particularly electrospray ionization mass spectrometry, which has been successfully used to detect Clozapine N(+)-glucuronide in urine samples. nih.govcapes.gov.br The combination of liquid chromatography with tandem mass spectrometry (LC/MS/MS) provides a highly specific and selective method for the quantitative analysis of these metabolites. researchgate.net

In-depth structural elucidation of isolated glucuronide conjugates can be achieved using nuclear magnetic resonance (NMR) spectroscopy. researchgate.netnih.gov In preclinical investigations, human liver microsomes are utilized in vitro to study the formation of these metabolites, which can then be isolated and identified using these advanced analytical methods. nih.gov

Table 1: Analytical Methods for Clozapine Metabolite Identification

Analytical Technique Application in Clozapine Metabolite Analysis
High-Performance Liquid Chromatography (HPLC) Separation of clozapine and its various metabolites from biological samples. nih.govresearchgate.net
Mass Spectrometry (MS) Detection and identification of metabolites based on their mass-to-charge ratio. nih.govcapes.gov.br
Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) Highly selective and quantitative analysis of specific metabolites like glucuronides. researchgate.net

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural confirmation of isolated metabolites. researchgate.netnih.gov |

Understanding Metabolic Fate Beyond Phase I Reactions

The metabolic journey of clozapine within the body extends beyond the initial Phase I reactions, which primarily involve oxidation and demethylation. Clozapine is extensively metabolized by cytochrome P450 (CYP) enzymes, particularly CYP1A2, CYP2D6, and CYP3A4, leading to the formation of metabolites like N-desmethylclozapine and clozapine N-oxide. drugbank.comclinpgx.org

Following these Phase I transformations, clozapine and its metabolites undergo Phase II conjugation reactions, with glucuronidation being a significant pathway. nih.govresearchgate.net This process involves the covalent addition of a glucuronic acid moiety to the clozapine molecule or its Phase I metabolites, catalyzed by UGT enzymes such as UGT1A1 and UGT1A4. nih.govnih.gov This conjugation step significantly increases the water solubility of the compounds, facilitating their excretion from the body, primarily in urine and feces. drugbank.com

The formation of this compound and other glucuronidated products represents a terminal step in the metabolic cascade of clozapine. researchgate.net Understanding this phase of metabolism is critical for a complete picture of the drug's disposition, clearance, and potential for drug-drug interactions, as compounds that inhibit or induce UGT enzymes can alter the metabolic fate of clozapine. cambridge.org

Table 2: Key Enzymes in Clozapine Metabolism

Metabolic Phase Enzyme Family Specific Enzymes Involved Primary Metabolites Formed
Phase I Cytochrome P450 (CYP) CYP1A2, CYP2D6, CYP3A4 N-desmethylclozapine, Clozapine N-oxide drugbank.comclinpgx.org

| Phase II | UDP-glucuronosyltransferase (UGT) | UGT1A1, UGT1A4 | Clozapine-5N-glucuronide, Clozapine-N+-glucuronide nih.govnih.gov |

Future Directions and Research Gaps in Clozapine N Beta D Glucuronide Studies

Exploration of Additional UGT Isoforms and Their Contribution to Glucuronidation

The biotransformation of clozapine (B1669256) via glucuronidation is primarily mediated by the UGT (uridine diphosphate-glucuronosyltransferase) family of enzymes. To date, in vitro studies have identified several UGTs with activity towards clozapine, but the complete picture of their relative contributions remains incomplete, presenting a significant research gap.

Current research has established that UGT1A4 is a key enzyme, catalyzing the formation of both the tertiary clozapine-5-N-glucuronide and the quaternary clozapine-N+-glucuronide. nih.govnih.gov Furthermore, UGT1A1 has been shown to have a higher efficiency (Vmax/KM) for forming the CLZ-N+-glucuronide compared to UGT1A4. nih.govnih.gov While UGT1A3 has also been reported to exhibit activity, it is considered to be substantially lower than that of UGT1A4. nih.gov

Table 1: Known and Investigated UGT Isoforms in Clozapine Glucuronidation

UGT Isoform Metabolite Formed Relative Activity/Significance Citation
UGT1A1 Clozapine-N+-glucuronide Exhibits higher intrinsic clearance (Vmax/KM) for this pathway than UGT1A4. nih.gov
UGT1A3 Clozapine glucuronides Activity reported to be ~25-fold lower than UGT1A4. nih.gov
UGT1A4 Clozapine-5-N-glucuronide, Clozapine-N+-glucuronide, dmCLZ-5-N-glucuronide Considered a primary enzyme in clozapine glucuronidation; the only isoform identified to metabolize N-desmethylclozapine (dmCLZ). nih.govnih.gov

| UGT2B10 | N-desmethylclozapine glucuronide | A genetic polymorphism in this UGT has been linked to facilitating N-desmethylclozapine excretion. | researchgate.net |

Application of Novel Analytical Techniques for Enhanced Metabolite Detection and Quantification

Accurate detection and quantification of clozapine and its metabolites, including Clozapine N-beta-D-Glucuronide, are essential for metabolic studies. The current gold standard is high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which offers high selectivity and sensitivity. nih.gov However, there is a continuous need for analytical methods that are faster, more efficient, and adaptable to high-throughput screening.

Recent advancements have introduced several novel techniques with the potential to significantly improve the analysis of clozapine metabolites:

Paper Spray Mass Spectrometry (PS-MS): This ambient ionization technique allows for the rapid, direct analysis of samples from a paper substrate, minimizing sample preparation time. It has shown promise for high-throughput therapeutic drug monitoring.

Flow-Injection Tandem Mass Spectrometry (FIA-MS/MS): By eliminating the chromatographic separation step, FIA-MS/MS can drastically reduce analysis time, making it suitable for rapid screening when coupled with automated extraction technologies.

High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap MS provide superior mass accuracy and resolution, which can aid in the identification of unknown metabolites and provide greater confidence in structural elucidation.

Future research should focus on the validation and application of these novel techniques for the comprehensive profiling of clozapine glucuronides. Developing high-throughput methods is particularly crucial for large-scale studies, such as screening compound libraries for potential drug interactions or analyzing samples from large patient cohorts for pharmacogenomic research.

Table 2: Comparison of Analytical Techniques for Clozapine Metabolite Analysis

Technique Principle Advantages Future Application
HPLC-UV Chromatographic separation followed by UV detection. Cost-effective, widely available. Routine quantification where high sensitivity is not required.
LC-MS/MS Chromatographic separation coupled with mass spectrometric detection. High sensitivity and selectivity; the current "gold standard". Detailed pharmacokinetic studies and bioequivalence trials.
PS-MS Direct ionization from a paper substrate for MS analysis. Extremely rapid, minimal sample preparation, high-throughput. Point-of-care testing and large-scale therapeutic drug monitoring.

| FIA-MS/MS | Direct injection of sample extract into the mass spectrometer. | Very fast analysis time (~1 minute), easily automated. | High-throughput screening for metabolic stability and inhibition assays. |

Elucidating the Precise Contribution of Glucuronidation to Overall Clozapine Clearance in Non-Human Systems

Understanding the metabolic fate of clozapine in animal models such as rats, dogs, and non-human primates is crucial for the proper interpretation of toxicology studies and for validating these species as predictive models for human pharmacokinetics. Discrepancies in the primary clearance pathways between animals and humans can lead to misleading preclinical data. For instance, early studies identified metabolites in mice and dogs, but a quantitative breakdown of the metabolic pathways is not well-established in modern literature. nih.gov

Future research should employ definitive studies to address this gap. A robust approach would involve:

Administering radiolabeled clozapine ([¹⁴C]clozapine) to various preclinical species.

Conducting comprehensive metabolite profiling in plasma, urine, and feces to achieve a complete mass balance.

Quantifying the exposure of all major metabolites, including this compound and other glucuronide conjugates.

This would allow for a direct calculation of the percentage of total drug clearance attributable to the glucuronidation pathway versus other routes like N-demethylation and N-oxidation. Such data is fundamental for building accurate pharmacokinetic models and improving the translation of preclinical findings to human clinical outcomes.

Understanding the Role of Glucuronides in Drug-Drug Interactions (from a mechanistic, in vitro perspective)

The potential for drug-drug interactions (DDIs) with clozapine is well-documented, with most research focusing on the inhibition or induction of cytochrome P450 (CYP) enzymes that metabolize clozapine. nih.govnih.gov For example, potent CYP1A2 inhibitors like fluvoxamine (B1237835) can significantly increase clozapine plasma concentrations. gencan.ca However, a critical and largely unexplored area is the potential role of this compound itself in mediating DDIs.

Metabolites, particularly glucuronides, are not always inert. They can be substrates for drug transporters (e.g., P-glycoprotein, MRPs, OATPs) or, in some cases, inhibitors of metabolic enzymes. The interaction of clozapine with transporters like P-glycoprotein has been a subject of interest, but the specific role of its glucuronide conjugates has not been elucidated. clinpgx.org

A significant research gap exists in the mechanistic, in vitro investigation of the DDI potential of this compound. Future studies are urgently needed to determine if this metabolite:

Is a substrate for key uptake or efflux drug transporters.

Acts as an inhibitor of major CYP enzymes or UGT isoforms.

Competes with other drugs for transporter-mediated secretion, potentially leading to altered renal or biliary clearance of co-administered medications.

These investigations should be performed using standard in vitro systems, such as cell lines overexpressing specific transporters or incubations with recombinant human enzymes. Filling this knowledge gap is essential for a complete risk assessment of clozapine's DDI profile and for understanding the broader clinical pharmacology of its metabolites.

Q & A

Basic Research Questions

Q. What are the optimal analytical methodologies for quantifying Clozapine N-beta-D-Glucuronide in biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity. Key considerations include:

  • Sample Preparation : Use protein precipitation or solid-phase extraction to minimize matrix effects. For plasma or blood, ultrafiltration (e.g., dried plasma spots) can enhance analyte recovery .
  • Chromatographic Separation : Employ reverse-phase columns (C18) with gradient elution to resolve this compound from endogenous interferents.
  • Validation : Follow FDA bioanalytical guidelines for linearity, accuracy, precision, and stability under varying pH and temperature conditions .

Q. How can researchers synthesize and characterize this compound with high purity?

  • Methodological Answer :

  • Synthesis : Utilize enzymatic glucuronidation (e.g., UDP-glucuronosyltransferase isoforms) or chemical conjugation using protected glucuronic acid donors. Ensure reaction optimization via pH (6.5–7.5) and temperature (37°C) control .
  • Characterization : Confirm structure via nuclear magnetic resonance (NMR; e.g., 1^1H, 13^13C) and high-resolution mass spectrometry (HRMS). Monitor purity (>95%) using HPLC with UV detection at 254 nm .

Q. What are the primary metabolic pathways and stability considerations for this compound in vitro?

  • Methodological Answer :

  • Metabolic Stability Assays : Incubate the compound with liver microsomes or hepatocytes. Monitor degradation kinetics (half-life) and identify phase I/II metabolites via LC-HRMS. Adjust incubation conditions (e.g., NADPH/cofactor concentrations) to mimic physiological environments .
  • pH Stability : Assess hydrolysis rates in buffers (pH 1–9) to determine gastrointestinal or plasma stability. Use deuterated internal standards (e.g., Imipramine-d6 glucuronide analogs) to correct for matrix effects .

Advanced Research Questions

Q. How can contradictory data on this compound’s pharmacokinetic (PK) variability be resolved?

  • Methodological Answer :

  • Population PK Modeling : Integrate covariates (e.g., genetic polymorphisms in UGT enzymes, renal/hepatic function) using nonlinear mixed-effects modeling (NONMEM). Validate with bootstrap analysis to identify outliers or confounding variables .
  • In Silico Simulations : Apply physiologically based pharmacokinetic (PBPK) models to predict drug-drug interactions (e.g., with UGT inhibitors like fluconazole) and adjust dosing regimens .

Q. What experimental designs are recommended to study the neuropharmacological interactions of this compound?

  • Methodological Answer :

  • In Vivo Models : Use rodent models with blood-brain barrier (BBB) permeability assays to assess central nervous system (CNS) penetration. Pair with microdialysis to measure extracellular fluid concentrations .
  • Mechanistic Studies : Combine electrophysiology (patch-clamp) and calcium imaging in neuronal cultures to evaluate receptor modulation (e.g., dopamine D2, serotonin 5-HT2A). Cross-validate findings with knockout models (e.g., UGT1A3-deficient mice) .

Q. How can researchers address discrepancies in reported glucuronide-enzyme binding affinities?

  • Methodological Answer :

  • Enzyme Kinetics : Perform Michaelis-Menten analyses using recombinant UGT isoforms (e.g., UGT1A4, UGT2B7). Compare KmK_m and VmaxV_{max} values under standardized conditions (substrate concentration, incubation time) .
  • Structural Analysis : Use X-ray crystallography or molecular docking to map binding interactions. Identify critical residues (e.g., His35 in UGT1A4) via site-directed mutagenesis .

Q. What methodological frameworks are suitable for cross-disciplinary studies involving this compound?

  • Methodological Answer :

  • Theoretical Integration : Align with frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to ensure translational relevance. Link hypotheses to neuropharmacology theories (e.g., dopamine hypothesis of schizophrenia) .
  • Collaborative Design : Combine pharmacokinetic data from bioanalytical chemists with neurobehavioral outcomes from pharmacologists. Use shared databases (e.g., ChEMBL) to harmonize metadata .

Data Presentation and Reproducibility

Q. How should researchers document experimental protocols to ensure reproducibility?

  • Methodological Answer :

  • Detailed Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to include step-by-step synthesis, characterization data (NMR/HRMS spectra), and statistical methods (e.g., ANOVA parameters) .
  • Supporting Information : Provide raw datasets (e.g., LC-MS/MS chromatograms, kinetic curves) in supplementary files. Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for data archiving .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

  • Methodological Answer :

  • Quality Control (QC) : Implement in-process monitoring (e.g., TLC, inline IR spectroscopy) during synthesis. Use certified reference materials (CRMs) for calibration .
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) to establish shelf-life. Store batches under inert conditions (argon, -80°C) to prevent glucuronide hydrolysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.